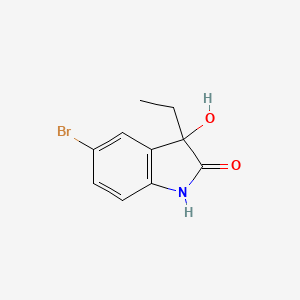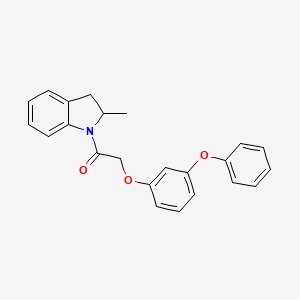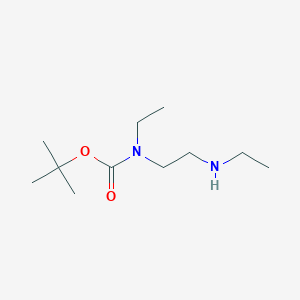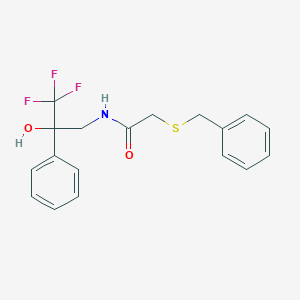![molecular formula C19H20N2O2 B2595636 N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide CAS No. 2094324-64-6](/img/structure/B2595636.png)
N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide is a synthetic organic compound with the molecular formula C19H20N2O2 and a molecular weight of 308.381 g/mol. This compound is characterized by the presence of a diphenylmethyl group, a carbamoyl group, and a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide typically involves the reaction of diphenylmethylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Applications De Recherche Scientifique
N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylcarbamoyl chloride: A reagent used for transferring a dimethylcarbamoyl group to hydroxyl groups.
N-{[(dialkylamino)methyl]acrylamides}: Used as building blocks for smart polymers.
Uniqueness
N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its diphenylmethyl group provides steric hindrance, affecting its interaction with other molecules, while the carbamoyl and prop-2-enamide moieties contribute to its versatility in chemical reactions .
Propriétés
IUPAC Name |
N-[2-(benzhydrylamino)-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-18(23)21(2)14-17(22)20-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h3-13,19H,1,14H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHJUJQYFUZEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B2595555.png)
![2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2595556.png)



![1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione](/img/structure/B2595562.png)
![1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2595563.png)
![(3r,5r,7r)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide](/img/structure/B2595565.png)
![N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595566.png)

![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2595573.png)

![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2595576.png)
